molecular formula C26H28N4O3 B11440205 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B11440205
M. Wt: 444.5 g/mol
InChI Key: VCNIGJPBXYKWDK-UHFFFAOYSA-N
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Description

The compound 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 2 with a 4-butoxyphenyl group and at position 5 with an acetamide moiety bearing a 4-methylbenzyl side chain. This structure combines aromatic, ether, and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

Molecular Formula

C26H28N4O3

Molecular Weight

444.5 g/mol

IUPAC Name

2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C26H28N4O3/c1-3-4-15-33-22-11-9-21(10-12-22)23-16-24-26(32)29(13-14-30(24)28-23)18-25(31)27-17-20-7-5-19(2)6-8-20/h5-14,16H,3-4,15,17-18H2,1-2H3,(H,27,31)

InChI Key

VCNIGJPBXYKWDK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the butoxyphenyl group: This step involves the substitution reaction where the butoxyphenyl group is introduced to the pyrazolo[1,5-a]pyrazine core.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: Its structural properties may make it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The pyrazolo[1,5-a]pyrazin core is a key pharmacophore in several compounds (Table 1). Substituents on this core significantly influence physicochemical properties and bioactivity.

Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrazin Derivatives
Compound Name / ID Core Structure R1 (Position 2) R2 (Acetamide Side Chain) Molecular Weight Key Bioactivities Source Evidence
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 4-Butoxyphenyl 4-Methylbenzyl ~477.5 (calc.) Not reported -
2-(2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl)-N-(3,4-dimethoxybenzyl)acetamide Pyrazolo[1,5-a]pyrazin-4-one 1,3-Benzodioxol-5-yl 3,4-Dimethoxybenzyl 503.49 Not reported
N-Cyclohexyl-2-(7-(2,4-dichlorobenzyl)-6-oxo-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-5-yl)-2-(p-tolyl)acetamide Triazolo[1,5-a]pyrazin-6-one 2,4-Dichlorobenzyl p-Tolyl/Cyclohexyl 599.43 Not reported (high yield: 98%)
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide Pyrazine-linked acetamide 4-Bromophenyl Pyrazin-2-yl 308.13 Structural analog to penicillin lateral chain

Key Observations:

  • Core Flexibility : The triazolo[1,5-a]pyrazin derivatives (e.g., ) demonstrate that heterocyclic modifications enhance synthetic yields (up to 98%) but may alter target selectivity.
  • Substituent Effects :
    • Aromatic Groups : The 4-butoxyphenyl group in the target compound may improve lipophilicity compared to halogenated (e.g., 2,4-dichlorobenzyl in ) or methoxy-substituted (e.g., 3,4-dimethoxybenzyl in ) analogs.
    • Amide Side Chains : The 4-methylbenzyl group balances steric bulk and hydrophobicity, contrasting with the smaller pyrazinyl group in or the polar 3,4-dimethoxybenzyl in .

Bioactivity Trends in Analogs

While direct data for the target compound is lacking, related structures show:

  • Antiviral Activity : Pyrazolo[1,5-a]pyrimidine derivatives with substituted acetamides (e.g., 6b, 6f in ) exhibit 40–43% inhibition of tobacco mosaic virus (TMV) at 500 µg/mL.
  • Antibacterial Effects : N-Substituted acetamides (e.g., compound 5k in ) show superior inhibition of wheat gibberellin fungi compared to commercial agents.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Polar groups like methoxy () or pyrazinyl () improve aqueous solubility, whereas the target compound’s butoxy and methylbenzyl groups may reduce it.
  • Metabolic Stability : Ether linkages (e.g., butoxy) are generally more stable than ester or amide bonds, as seen in .

Biological Activity

The compound 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic molecule with potential therapeutic applications due to its unique structural features. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.

Structural Characteristics

This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its role in various biological activities. The molecular formula is C18H22N4O2C_{18}H_{22}N_4O_2 with a molecular weight of approximately 342.39 g/mol. Its structure includes:

  • Acetamide Group : Contributes to solubility and potential interactions with biological targets.
  • Butoxyphenyl Moiety : May enhance lipophilicity and cell membrane permeability.
  • Methylbenzyl Substituent : Could influence the compound's binding affinity to specific receptors or enzymes.

Kinase Inhibition

Research indicates that compounds containing the pyrazolo[1,5-a]pyrazine structure often exhibit significant kinase inhibitory activity. Kinases are crucial for cell signaling pathways involved in cancer and other diseases. Preliminary studies suggest that This compound may act as an inhibitor of specific kinases, thereby potentially influencing tumor growth and proliferation .

Anti-inflammatory Properties

The structural similarities of this compound to other known anti-inflammatory agents suggest it may possess similar properties. In vitro studies could explore its effects on inflammatory markers and cytokine production in relevant cell lines.

Analgesic Effects

Given the presence of the acetamide group, this compound might also exhibit analgesic properties. Research into related compounds shows that modifications in the side chains can significantly affect pain relief efficacy .

In Vitro Studies

In vitro assays have indicated that derivatives of the pyrazolo[1,5-a]pyrazine core can inhibit osteoclastogenesis, thus preventing bone resorption, which is critical in conditions like osteoporosis . This suggests that This compound may have potential as a treatment for bone-related disorders.

Case Studies

A recent study highlighted the potential of related compounds in modulating osteoclast activity through specific gene expression alterations. Such findings underline the importance of further exploring this compound's effects on bone metabolism .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamideContains butoxy group; potential kinase inhibitorKinase inhibition
2-(2-(3-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamideChlorine substitution; altered solubilityPotential anti-inflammatory effects
2-(2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamideFluorinated phenyl ring; electronic property changesAntimicrobial activity

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